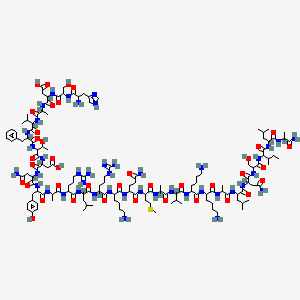![molecular formula C8H13NO2 B1139580 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate CAS No. 104308-53-4](/img/structure/B1139580.png)
3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid derivatives involves stereoselective functionalization strategies. For instance, all-endo-3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers were prepared using 1,3-oxazine or γ-lactone intermediates by stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, as demonstrated by Palkó et al. (2005) (Palkó, Sándor, Sohår, & Fülöp, 2005). This process highlights the complexity and the stereochemical challenges in synthesizing these bicyclic amino acids.
Molecular Structure Analysis
The molecular structure of these bicyclic amino acids reveals a constrained framework that impacts their chemical behavior. For example, the crystal and molecular structure of a conformationally restricted methionine analogue was elucidated through single-crystal X-ray analysis, offering insights into the stereochemistry and conformational preferences of these compounds (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Chemical Reactions and Properties
These compounds undergo various chemical reactions that highlight their reactivity and potential utility. For instance, the anodic oxidation of certain derivatives has been studied, revealing neighboring group participation and the formation of sulfoxides, showcasing the rich chemistry these bicyclic amino acids can participate in (Glass et al., 1990).
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are explored for their role in biocatalysis, where they act as inhibitors in microbial processes. This is relevant in the production of biorenewable chemicals using engineered microbes. Understanding the inhibition mechanisms can aid in developing robust microbial strains for industrial applications (Jarboe et al., 2013).
Heterocyclic Compound Synthesis
Carboxylic acid derivatives, specifically 3-azabicyclo nonanones, have been investigated for their synthesis and biological activities. These studies focus on the antibacterial and antifungal properties, which are significant for pharmaceutical applications (Mazimba & Mosarwa, 2015).
Corrosion Studies
The impact of carboxylic acid vapors on the corrosion of metals, specifically copper, has been reviewed. This research is crucial for understanding material degradation in various environmental conditions, impacting industries such as construction and electronics (Bastidas & La Iglesia, 2007).
Biological Activities of Carboxylic Acids
Research has been conducted on the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids. This work is instrumental in drug development, where the biological activities of compounds are a primary concern (Godlewska-Żyłkiewicz et al., 2020).
Muconic Acid as a Platform Chemical
Muconic acid, a dicarboxylic acid with applications in biobased economy, has been reviewed for its production, synthesis routes, and valorization. This is relevant to green chemistry and sustainable materials development (Khalil et al., 2020).
Safety and Hazards
The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and rinsing skin with water .
Propiedades
IUPAC Name |
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.H2O/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H2/t4-,5+,6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMHNVXXWOSXSF-DABREVLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate | |
CAS RN |
104308-53-4 |
Source


|
| Record name | cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Orn8]-Urotensin II](/img/structure/B1139498.png)










